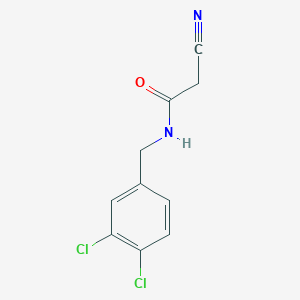
N-(3,4-dichlorobenzyl)-2-cyanoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorobenzyl)-2-cyanoacetamide is a useful research compound. Its molecular formula is C10H8Cl2N2O and its molecular weight is 243.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-(3,4-dichlorobenzyl)-2-cyanoacetamide has been investigated for its potential therapeutic applications, particularly as an anticancer agent. Research indicates that derivatives of cyanoacetamide compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain cyanoacetamide derivatives showed promising activity against human cancer cell lines, suggesting that modifications to the cyanoacetamide structure could enhance their anticancer properties .
Key Findings:
- Cytotoxic Activity : The compound has been evaluated for its ability to inhibit the growth of cancer cells through mechanisms that may involve the induction of apoptosis or cell cycle arrest.
- Targeted Drug Design : The structural characteristics of this compound allow for modifications that can improve selectivity and efficacy against specific cancer types.
The biological activity of this compound extends beyond anticancer properties. Studies have shown that similar compounds can act as inhibitors of various enzymes and cellular processes:
- Telomerase Inhibition : Some derivatives have been evaluated for their ability to inhibit telomerase, an enzyme often upregulated in cancer cells. This inhibition can lead to reduced cellular proliferation in malignant tissues .
- Antibacterial Properties : Research into related cyanoacetamide derivatives has revealed their potential antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for developing new antimicrobial agents .
Synthetic Methodologies
The synthesis of this compound can be achieved through various synthetic routes, often involving the use of microwave-assisted methods or traditional organic synthesis techniques. These methods allow for efficient production with high yields:
- Microwave-Assisted Synthesis : This technique has been noted for its ability to reduce reaction times and improve yields compared to conventional heating methods. It is particularly useful in synthesizing complex cyanoacetamide derivatives quickly .
- Reactivity as a Synthone : Cyanoacetamides are known to be highly reactive and are often used as intermediates in the synthesis of more complex heterocyclic compounds. Their reactivity can facilitate the formation of novel compounds with diverse biological activities .
Case Studies
Several case studies highlight the applications of this compound and its derivatives:
- Cytotoxicity Study : A recent study evaluated a range of cyanoacetamide derivatives against 60 cancer cell lines using the National Cancer Institute's protocols. It was found that certain modifications significantly enhanced cytotoxic effects, indicating a potential pathway for drug development .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of unsaturated cyanoacetamides against various bacterial strains. The results showed effective inhibition comparable to standard antibiotics, suggesting potential use in treating bacterial infections .
Propiedades
Fórmula molecular |
C10H8Cl2N2O |
|---|---|
Peso molecular |
243.09 g/mol |
Nombre IUPAC |
2-cyano-N-[(3,4-dichlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-2-1-7(5-9(8)12)6-14-10(15)3-4-13/h1-2,5H,3,6H2,(H,14,15) |
Clave InChI |
QMHCXFJDPZWLNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNC(=O)CC#N)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













